(4-Bromo-2-methoxy-6-fluorophenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-2-fluoro-6-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIVZQRKYGYLPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201271044 | |
| Record name | 4-Bromo-2-fluoro-6-methoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417736-85-6 | |
| Record name | 4-Bromo-2-fluoro-6-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417736-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-6-methoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 2 Methoxy 6 Fluorophenyl Methanol
Retrosynthetic Analysis of (4-Bromo-2-methoxy-6-fluorophenyl)methanol
A retrosynthetic analysis of the target molecule, this compound, suggests that the primary disconnection is the carbon-carbon bond of the methanol (B129727) group. This leads to the key precursor, 4-bromo-2-methoxy-6-fluorobenzaldehyde . This aldehyde contains the core aromatic structure with the desired substitution pattern. The synthesis of this key intermediate is therefore a critical step.
Further disconnection of the aldehyde precursor involves considering the introduction of the methoxy (B1213986) and fluoro groups. A plausible precursor to the aldehyde is 4-bromo-2,6-difluoroanisole . Formylation of this compound would then yield the desired aldehyde. The synthesis of 4-bromo-2,6-difluoroanisole can be envisioned from 4-bromo-2,6-difluoroaniline , which in turn can be prepared from commercially available 2,6-difluoroaniline .
An alternative retrosynthetic pathway could involve the functionalization of a pre-existing methyl group on the aromatic ring. This would involve a precursor such as 4-bromo-1-fluoro-5-methoxy-2-methylbenzene , which could then undergo benzylic functionalization to introduce the hydroxyl group.
Precursor Synthesis and Functional Group Interconversions
The synthesis of the target molecule relies heavily on the successful preparation and manipulation of key precursors.
A viable route to a key precursor begins with the bromination of 2,6-difluoroaniline. This reaction is typically carried out using bromine in a solvent such as acetic acid to yield 4-bromo-2,6-difluoroaniline prepchem.comchemicalbook.com.
The subsequent conversion of 4-bromo-2,6-difluoroaniline to 4-bromo-2,6-difluoroanisole is a critical step. This can be achieved through a two-step process:
Diazotization and Hydrolysis: The amino group of 4-bromo-2,6-difluoroaniline can be converted to a diazonium salt using sodium nitrite in an acidic medium. Subsequent hydrolysis of the diazonium salt introduces a hydroxyl group, yielding 4-bromo-2,6-difluorophenol .
Methylation: The phenolic hydroxyl group can then be methylated to the corresponding anisole (B1667542) using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
An alternative approach to a related precursor, 4-bromo-2-methoxybenzaldehyde (B1278859) , has been reported starting from 1,4-dibromo-2-fluorobenzene (B72686). This involves a metal-halogen exchange followed by formylation to give 2-fluoro-4-bromobenzaldehyde. A subsequent nucleophilic aromatic substitution with methanol provides 4-bromo-2-methoxybenzaldehyde google.comgoogle.com. However, this precursor lacks the second fluorine atom present in the target molecule.
The final step in the synthesis is the introduction of the methanol moiety, which is achieved by the reduction of the corresponding benzaldehyde (B42025).
Direct Synthetic Routes to this compound
Direct synthetic routes focus on the final transformations to yield the target alcohol.
The most direct route to this compound involves the reduction of the key intermediate, 4-bromo-2-methoxy-6-fluorobenzaldehyde . This transformation can be efficiently carried out using a variety of reducing agents.
Common Reducing Agents for Aldehyde Reduction:
| Reducing Agent | Solvent(s) | Typical Reaction Conditions |
| Sodium Borohydride (NaBH₄) | Alcohols (e.g., Methanol, Ethanol) | Room Temperature |
| Lithium Aluminum Hydride (LiAlH₄) | Ethers (e.g., Diethyl ether, THF) | 0 °C to Room Temperature |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane | Low Temperatures (-78 °C) |
Sodium borohydride is a mild and selective reducing agent commonly used for this purpose. The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, at room temperature.
An alternative, though less common, approach would be the direct functionalization of a benzylic C-H bond. This would start with a precursor such as 4-bromo-1-fluoro-5-methoxy-2-methylbenzene . The methyl group could potentially be oxidized to a hydroxymethyl group. However, this method often suffers from a lack of selectivity and can lead to over-oxidation to the corresponding aldehyde or carboxylic acid.
Another benzylic functionalization strategy involves the radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) to form a benzyl (B1604629) bromide. This intermediate can then be hydrolyzed to the desired benzyl alcohol.
Metal-Mediated and Cross-Coupling Approaches for Arylmethanol Formation
Metal-mediated and cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon bonds and are widely employed in the synthesis of complex organic molecules, including arylmethanols. While a direct cross-coupling approach to this compound is not explicitly detailed in the current literature, established methodologies for the synthesis of substituted benzyl alcohols suggest viable pathways.
One of the most prominent cross-coupling reactions is the Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. For the synthesis of the target molecule, a hypothetical Suzuki-Miyaura coupling could involve the reaction of a suitably protected hydroxymethylphenylboronic acid with 1,4-dibromo-2-fluoro-6-methoxybenzene. Alternatively, a formaldehyde equivalent could be coupled with a Grignard or organolithium reagent derived from 1,4-dibromo-2-fluoro-6-methoxybenzene. The success of such a reaction would be highly dependent on the choice of catalyst, ligands, and reaction conditions to achieve selective coupling at the desired position.
The formation of arylmethanols can also be achieved through the addition of organometallic reagents to aldehydes organic-chemistry.org. For instance, an organometallic reagent derived from a bromo-fluoro-methoxybenzene precursor could react with formaldehyde to yield the target alcohol. The Grignard reaction, a classic method for forming carbon-carbon bonds, involves the reaction of an organomagnesium halide with a carbonyl compound wisc.edumasterorganicchemistry.comresearchgate.net. In this context, the Grignard reagent of 1,4-dibromo-2-fluoro-6-methoxybenzene could be reacted with formaldehyde to introduce the hydroxymethyl group quora.comdoubtnut.com. Careful control of the reaction conditions would be necessary to avoid side reactions and ensure the selective formation of the desired product.
Barbier-Type Reactions in Arylmethanol Synthesis
The Barbier reaction provides an alternative to the pre-formation of an organometallic reagent by generating it in situ in the presence of the electrophile nih.govwikipedia.org. This one-pot procedure can be advantageous, particularly when the organometallic intermediate is unstable. The reaction typically involves an organic halide, a carbonyl compound, and a metal such as magnesium, zinc, indium, or tin wikipedia.org.
For the synthesis of this compound, a Barbier-type reaction could be envisioned between 1,4-dibromo-2-fluoro-6-methoxybenzene, formaldehyde, and a suitable metal. The in situ generation of the organometallic species from the aryl bromide would be immediately followed by its addition to formaldehyde to form the target arylmethanol. This approach could offer milder reaction conditions and potentially better functional group tolerance compared to the traditional Grignard reaction. The choice of metal is crucial in Barbier reactions and can significantly influence the reactivity and selectivity of the transformation nih.govambeed.commdpi.com.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The successful synthesis of this compound, regardless of the chosen methodology, hinges on the careful optimization of various reaction parameters to maximize yield and purity while minimizing side products.
Catalyst and Reagent Screening
In metal-mediated cross-coupling reactions, the choice of catalyst and ligands is paramount. For a Suzuki-Miyaura type approach, a systematic screening of palladium catalysts and phosphine (B1218219) ligands would be necessary. Different generations of palladium precatalysts, each with specific phosphine ligands, exhibit varying activities and selectivities for different substrates. The electronic and steric properties of the phosphine ligand can significantly impact the efficiency of the catalytic cycle.
Below is a hypothetical data table illustrating a catalyst screening for a Suzuki-Miyaura coupling to form a biaryl precursor to the target molecule.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)2 (2) | SPhos (4) | K2CO3 | Toluene/H2O | 100 | 65 |
| Pd2(dba)3 (1) | XPhos (3) | Cs2CO3 | Dioxane | 110 | 85 |
| Pd(PPh3)4 (5) | - | K3PO4 | DMF | 90 | 72 |
| PdCl2(dppf) (3) | - | Na2CO3 | THF/H2O | 80 | 78 |
For Barbier-type reactions, the primary reagent to screen is the metal. The reactivity of the metal (e.g., Mg, Zn, In, Sn) can influence the rate of formation of the organometallic intermediate and its subsequent reaction with the electrophile. The physical form of the metal (e.g., powder, turnings) and any activation methods (e.g., treatment with iodine or 1,2-dibromoethane) are also critical parameters to optimize.
Solvent Effects and Reaction Temperature Control
The choice of solvent can profoundly influence the outcome of a reaction by affecting the solubility of reagents, the stability of intermediates, and the reaction rate researchgate.netnih.govresearchgate.netmdpi.commdpi.com. In cross-coupling reactions, a variety of solvents, ranging from ethereal solvents like THF and dioxane to polar aprotic solvents like DMF and DMSO, are commonly employed. Often, a mixture of an organic solvent and water is used, particularly when inorganic bases are employed.
Reaction temperature is another critical parameter that requires careful control. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through decomposition or side reactions. For organometallic reactions like Grignard and Barbier reactions, the initial formation of the organometallic species is often exothermic and may require cooling to maintain control over the reaction. Subsequent reaction with the electrophile may require heating to proceed at a reasonable rate.
The following table illustrates the potential effect of solvent and temperature on the yield of a hypothetical Grignard reaction for the synthesis of the target arylmethanol.
| Solvent | Temperature (°C) | Yield (%) |
| Diethyl Ether | 35 (reflux) | 75 |
| Tetrahydrofuran (THF) | 66 (reflux) | 88 |
| 2-Methyltetrahydrofuran | 80 | 92 |
| Dioxane | 101 (reflux) | 70 |
Reaction Time and Work-up Procedures
The work-up procedure is essential for isolating and purifying the desired product. For reactions involving organometallic reagents, a crucial step is the quenching of the reaction mixture, typically with an aqueous solution of an acid (e.g., HCl) or a salt (e.g., NH4Cl) wisc.edu. This step protonates the alkoxide intermediate to form the alcohol and also helps to dissolve any remaining metal salts. Subsequent extraction with an organic solvent, followed by washing, drying, and solvent removal, will yield the crude product. Purification is typically achieved through techniques such as column chromatography or recrystallization. For reactions involving palladium catalysts, specific work-up procedures may be required to remove residual metal impurities.
Chemical Reactivity and Transformations of 4 Bromo 2 Methoxy 6 Fluorophenyl Methanol
Functionalization of the Benzylic Alcohol Moiety
The benzylic alcohol group is a versatile functional group that can be readily transformed into other functionalities such as carbonyls, ethers, esters, and can undergo nucleophilic substitution.
The primary alcohol of (4-Bromo-2-methoxy-6-fluorophenyl)methanol can be selectively oxidized to the corresponding aldehyde, 4-bromo-2-methoxy-6-fluorobenzaldehyde. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the tolerance of other functional groups in the molecule.
A common and mild oxidant for this type of transformation is activated manganese dioxide (MnO₂). The reaction typically involves stirring the alcohol with an excess of MnO₂ in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. umich.edu This method is particularly useful as it is chemoselective for the oxidation of allylic and benzylic alcohols and generally does not affect other sensitive groups. The product, a substituted benzaldehyde (B42025), is a valuable intermediate for further synthetic elaborations, such as the formation of imines, cyanohydrins, or carboxylic acids through further oxidation.
Table 1: Representative Oxidation of a Substituted Benzyl (B1604629) Alcohol
| Substrate | Oxidizing Agent | Solvent | Product | Yield |
|---|
This table illustrates a comparable oxidation reaction on a structurally similar molecule.
The hydroxyl group of the benzylic alcohol can participate in etherification and esterification reactions to yield a diverse range of derivatives.
Etherification: Benzylic ethers can be synthesized from this compound, typically under basic conditions. The Williamson ether synthesis, a well-established method, involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether.
Esterification: Ester derivatives are readily prepared through reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid), is a common method. Alternatively, for faster and often higher-yielding reactions, an acid chloride or anhydride (B1165640) can be used in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the liberated acid. For instance, reacting the alcohol with acetyl chloride would yield (4-bromo-2-methoxy-6-fluorophenyl)methyl acetate. A patent describes the synthesis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate through the reaction of 4-bromo-2-chlorophenol (B165030) with 4′-methoxy-[1,1′-biphenyl]-4-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-N,N-dimethylaminopyridine (DMAP). nih.gov This demonstrates a standard procedure for ester formation that is applicable to benzylic alcohols as well.
The hydroxyl group of a benzylic alcohol is a poor leaving group. Therefore, to facilitate nucleophilic substitution, it must first be converted into a more reactive group, such as a tosylate or a halide.
Activation of the Hydroxyl Group: The alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a benzylic tosylate. This tosylate is an excellent leaving group.
Substitution: The resulting tosylate can then be readily displaced by a wide range of nucleophiles. For example, reaction with sodium cyanide would yield the corresponding nitrile, while reaction with sodium azide (B81097) would produce a benzylic azide, a precursor to amines.
Alternatively, the alcohol can be converted directly into a benzylic halide. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding benzylic chloride or bromide, respectively. These benzylic halides are highly reactive substrates for Sₙ2 reactions with various nucleophiles.
While the functionalization of the O-H bond is common, more advanced methods allow for the direct functionalization of the C-H bonds at the benzylic position. These reactions offer novel synthetic routes that avoid pre-functionalization steps. nih.gov Methodologies for site-selective C-H functionalization often employ transition metal catalysis or photoredox catalysis to generate a benzylic radical or a metallated intermediate, which can then be trapped by a coupling partner. nih.govnih.gov
For instance, photoredox catalysis can be used for the direct alkoxylation of benzylic C-H bonds. wikipedia.org Although direct examples involving this compound are not prominent in the literature, the principles of these reactions are broadly applicable. Such strategies often rely on directing groups to achieve high selectivity for a specific C-H bond. nih.govrsc.org This area of research is rapidly evolving and provides powerful tools for late-stage functionalization of complex molecules. digitellinc.comresearchgate.net
Reactions Involving the Aryl Bromide Substituent
The bromine atom on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the coupling of aryl halides with a wide array of partners. The aryl bromide in this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, to form a new C-C bond. nih.gov This is one of the most widely used methods for the synthesis of biaryl compounds. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand) and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃). nih.govmdpi.com The reaction conditions are generally mild and tolerate a wide range of functional groups.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.org This method is a powerful tool for the synthesis of arylamines. The catalytic system usually consists of a palladium source and a specialized, bulky electron-rich phosphine ligand, such as those developed by Buchwald and Hartwig. nih.govorgsyn.orgberkeley.edu A base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), is also required.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne, another important C-C bond-forming reaction. organic-chemistry.org The standard Sonogashira protocol uses a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine or diisopropylamine), which also serves as the solvent. researchgate.netresearchgate.netmdpi.com
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Typical Base |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄ |
| Buchwald-Hartwig | Primary/Secondary Amine | C(sp²)-N | Pd(OAc)₂/Bulky Phosphine Ligand | NaOtBu, Cs₂CO₃ |
Nucleophilic Aromatic Substitution (SNAr) Strategies
Generally, nucleophilic aromatic substitution (SNAr) on an aryl halide requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the methoxy (B1213986) group is electron-donating, which disfavors SNAr at the bromine position. However, the fluorine atom itself can act as a leaving group in SNAr reactions if a strong nucleophile is used, although the lack of strong activating groups makes this challenging under standard conditions. It is possible that under harsh conditions (high temperature, strong base), substitution of the fluorine atom could be achieved.
Metal-Halogen Exchange Reactions
The bromine atom of this compound can undergo metal-halogen exchange with strong organometallic bases like organolithium or Grignard reagents. This reaction generates a highly reactive organometallic intermediate that can then be quenched with various electrophiles to introduce a wide range of functional groups. The ortho-fluoro and methoxy groups can influence the stability and reactivity of the resulting organometallic species. For instance, a patent describes a similar transformation on 1,4-dibromo-2-fluorobenzene (B72686) to prepare 2-fluoro-4-bromobenzaldehyde through metal-halogen exchange and formylation. google.com
Reactivity Influences of the Methoxy and Fluoro Substituents
The reactivity of this compound is a delicate balance of the electronic and steric effects of its substituents.
Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Its primary influence is activating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions. In the context of palladium-catalyzed coupling, its electron-donating nature can facilitate the oxidative addition step. However, its steric bulk, being ortho to the bromine, can hinder the approach of the catalyst and coupling partners.
The combined presence of an ortho-methoxy and an ortho-fluoro group to the bromine atom creates a unique electronic and steric environment. The electron-donating methoxy group and the electron-withdrawing fluoro group have opposing electronic effects, which can modulate the reactivity of the C-Br bond in a nuanced way. Sterically, the two ortho substituents create a crowded environment around the bromine atom, which may necessitate the use of bulky phosphine ligands in cross-coupling reactions to promote efficient catalysis.
Electronic Effects on Aromatic Reactivity
The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic properties of its substituents: the bromo, methoxy, and fluoro groups. These effects can be broadly categorized into inductive and resonance effects, which either donate or withdraw electron density from the aromatic system, thereby activating or deactivating the ring towards electrophilic attack.
Methoxy Group (-OCH₃): The methoxy group is a strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. However, this is significantly outweighed by its strong electron-donating resonance effect (+R), where the lone pairs on the oxygen atom can be delocalized into the benzene ring. msu.edu This resonance effect increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic aromatic substitution. youtube.com
The net effect on the aromatic reactivity of this compound is a complex summation of these individual contributions. The powerful activating effect of the methoxy group is expected to be tempered by the deactivating effects of the two halogen substituents. Therefore, the ring is likely to be less reactive towards electrophiles than anisole (B1667542) but potentially more reactive than di- or tri-halogenated benzenes.
Spectroscopic data, such as ¹H NMR, can provide insights into the electron distribution within the molecule. While a full analysis is complex, the chemical shifts of the aromatic protons are influenced by the electron-donating and withdrawing nature of the adjacent substituents.
Table 1: ¹H NMR Data for this compound
| CAS Number | Spectral Data |
| 1417736-85-6 | Available ¹H NMR, IR, and Mass Spectrometry data confirm the structure. chemicalbook.com |
Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitutions
The directing effects of the existing substituents are crucial in determining the position of any subsequent substitution on the aromatic ring.
Electrophilic Aromatic Substitution (EAS):
In electrophilic aromatic substitution, the incoming electrophile will preferentially attack positions that are most activated and can best stabilize the resulting carbocation intermediate (the arenium ion).
Directing Effects of Substituents:
Methoxy Group (-OCH₃): As a strong +R group, the methoxy group is a powerful ortho, para-director. msu.edu
Fluoro (-F) and Bromo (-Br) Groups: Halogens are deactivating but are also ortho, para-directors due to their ability to stabilize the arenium ion via their +R effect. youtube.com
In this compound, the substituents are located at positions 1-(CH₂OH), 2-(-OCH₃), 4-(-Br), and 6-(-F). The available positions for substitution are C3 and C5. The directing effects of the existing groups on these positions are as follows:
Position C3: This position is ortho to the methoxy group and the fluorine atom, and meta to the bromine atom and the hydroxymethyl group.
Position C5: This position is ortho to the bromine atom, and meta to the methoxy group, fluorine atom, and the hydroxymethyl group.
The strong ortho-directing effect of the methoxy group would strongly favor substitution at the C3 position. The fluorine at C6 would also direct ortho to C5, but its directing ability is weaker than the methoxy group. The bromine at C4 would also direct ortho to C3 and C5. Given the powerful activating and directing nature of the methoxy group, electrophilic substitution is most likely to occur at the C3 position.
Nucleophilic Aromatic Substitution (SₙAr):
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups and a good leaving group (usually a halide). In this molecule, the fluorine and bromine atoms could potentially act as leaving groups. For an SₙAr reaction to proceed, the ring must be activated by electron-withdrawing groups at the ortho and/or para positions to the leaving group.
The methoxy group is electron-donating, which would disfavor an SₙAr reaction. However, in highly activated systems, such as poly-halogenated aromatics, these reactions can occur. A patent describing the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 1,4-dibromo-2-fluorobenzene mentions a nucleophilic aromatic substitution of a fluorine atom by a methoxide (B1231860) ion. google.com This suggests that under certain conditions, the fluorine atom in a similar environment could be a viable leaving group. The rate of nucleophilic aromatic substitution for halogens often follows the trend F > Cl > Br > I, as the highly electronegative fluorine polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack.
In the case of this compound, a nucleophilic attack could potentially replace either the fluorine at C6 or the bromine at C4. The outcome would depend on the specific reaction conditions and the nature of the nucleophile.
Multi-Site Selectivity and Chemoselectivity in Complex Transformations
The presence of multiple reactive sites in this compound—the aromatic ring, the benzylic alcohol, and the C-Br and C-F bonds—allows for the possibility of multi-site selectivity and chemoselectivity. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups.
The benzylic alcohol can undergo a variety of transformations, including:
Oxidation: Oxidation to the corresponding aldehyde, (4-bromo-2-methoxy-6-fluorophenyl)benzaldehyde, or further to the carboxylic acid.
Etherification or Esterification: Reaction with alcohols or carboxylic acids (or their derivatives) to form ethers or esters.
Substitution: Conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution.
A key aspect of the reactivity of this molecule is the competition between reactions at the benzylic alcohol and reactions on the aromatic ring. For example, under conditions for electrophilic aromatic substitution, the Lewis acid catalyst could also coordinate with the oxygen of the hydroxyl group.
Studies on the chemoselective reactions of benzyl alcohols have shown that it is possible to selectively target the hydroxyl group in the presence of other functionalities. For instance, specific methods have been developed for the rapid and selective chlorination or etherification of benzylic alcohols under neutral conditions, which are compatible with acid-labile groups. organic-chemistry.orgorganic-chemistry.org These methods often proceed via an Sₙ2 or carbocation intermediate at the benzylic position.
Furthermore, the C-Br bond offers a site for transformations such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the formation of new carbon-carbon or carbon-heteroatom bonds. The differential reactivity of the C-Br and C-F bonds could also be exploited for selective cross-coupling reactions.
Table 2: Potential Chemoselective Transformations
| Reagent/Conditions | Potential Major Product | Type of Selectivity | Reference for Analogous Reactions |
| MnO₂ | (4-Bromo-2-methoxy-6-fluorophenyl)benzaldehyde | Chemoselective oxidation of benzylic alcohol | General oxidation methods for benzylic alcohols |
| 2,4,6-trichloro-1,3,5-triazine, DMSO | (4-Bromo-2-methoxy-6-fluorophenyl)methyl chloride | Chemoselective chlorination of benzylic alcohol | organic-chemistry.org |
| R'B(OH)₂, Pd catalyst, base | (4-(Aryl)-2-methoxy-6-fluorophenyl)methanol | Selective Suzuki coupling at C-Br | nih.gov |
| HNO₃, H₂SO₄ | (4-Bromo-3-nitro-2-methoxy-6-fluorophenyl)methanol | Regioselective electrophilic aromatic substitution | msu.edu |
Mechanistic Investigations of Reactions Involving 4 Bromo 2 Methoxy 6 Fluorophenyl Methanol
Elucidation of Reaction Mechanisms for Key Transformations
While specific, detailed mechanistic studies for many reactions involving (4-Bromo-2-methoxy-6-fluorophenyl)methanol are not extensively documented in publicly available literature, we can infer potential pathways based on the reactivity of its functional groups. The presence of a bromo, methoxy (B1213986), fluoro, and methanol (B129727) group on the phenyl ring suggests that this compound can participate in a variety of transformations, including nucleophilic substitution, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.
One of the most probable and synthetically valuable reactions for this compound is the Suzuki-Miyaura cross-coupling. In this type of reaction, the carbon-bromine bond is the most likely site of reactivity. The generally accepted mechanism for a Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The electronic nature of the substituents (methoxy and fluoro) can influence the rate of this step.
Transmetalation: A base activates the boronic acid partner, forming a boronate species which then transfers the organic group to the palladium center, displacing the bromide.
Reductive Elimination: The two organic moieties on the palladium complex couple, and the desired biaryl product is released, regenerating the Pd(0) catalyst.
Another potential transformation is the oxidation of the primary alcohol group to an aldehyde or a carboxylic acid. This can be achieved using various oxidizing agents, and the mechanism would depend on the specific reagent used. For instance, with a chromium-based reagent, the reaction would likely proceed through a chromate (B82759) ester intermediate.
Role of Catalysts and Ligands in Selective Conversions
Catalysts and their associated ligands play a pivotal role in directing the outcome of reactions involving multifunctional molecules like this compound. The choice of catalyst and ligand can significantly influence the reaction's rate, yield, and, most importantly, its selectivity.
In the context of Suzuki-Miyaura cross-coupling reactions, palladium complexes are the most common catalysts. The ligands coordinated to the palladium center are critical for stabilizing the catalyst and modulating its reactivity.
Phosphine (B1218219) Ligands: Ligands such as triphenylphosphine (B44618) (PPh₃) and its derivatives are frequently employed. The steric and electronic properties of the phosphine ligand can be tuned to optimize the reaction. For instance, bulky, electron-rich phosphine ligands can promote the oxidative addition step and facilitate the reductive elimination.
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as highly effective ligands for palladium-catalyzed cross-coupling reactions. They form strong bonds with the palladium center, leading to highly stable and active catalysts that can facilitate challenging coupling reactions.
The selection of the base is also crucial for the efficiency of the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can affect the reaction by influencing the formation of the active boronate species.
Intermediate Identification and Trapping Experiments
The direct observation and characterization of reaction intermediates are fundamental to confirming a proposed reaction mechanism. For reactions involving this compound, various spectroscopic and experimental techniques could be employed to identify transient species.
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to monitor the progress of a reaction and identify the formation of new species. For example, in a Suzuki coupling, the disappearance of the starting material's signals and the appearance of the product's signals in the NMR spectrum can be tracked over time.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing charged intermediates in a catalytic cycle, such as the Pd(II) intermediates in a cross-coupling reaction.
Trapping Experiments: In cases where an intermediate is too short-lived to be observed directly, trapping experiments can provide indirect evidence for its existence. This involves introducing a "trapping agent" that can react selectively with the proposed intermediate to form a stable, characterizable product.
While specific intermediate trapping experiments for reactions of this compound are not readily found in the literature, this remains a viable and important experimental strategy for mechanistic elucidation.
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, predicting reactivity, and understanding the electronic properties of molecules.
DFT calculations can be used to model the entire reaction pathway for a given transformation. By calculating the energies of the reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation barriers for each step, providing insights into the reaction kinetics and the rate-determining step.
For a hypothetical Suzuki coupling of this compound, DFT could be used to:
Model the oxidative addition of the C-Br bond to a Pd(0) catalyst.
Investigate the energetics of the transmetalation step with different bases and boronic acids.
Calculate the barrier for the final reductive elimination step.
These calculations would help in understanding how the electronic effects of the methoxy and fluoro substituents influence each step of the catalytic cycle.
Computational models can predict the reactivity of different sites within a molecule. For this compound, DFT can be used to calculate various reactivity descriptors. For instance, Fukui functions and condensed-to-atom electrophilic and nucleophilic softness indices can be calculated to predict the most likely sites for electrophilic and nucleophilic attack. This is particularly useful in predicting the regioselectivity of electrophilic aromatic substitution reactions.
In the context of cross-coupling reactions, computational studies can help predict which C-X bond (in this case, C-Br) is more susceptible to oxidative addition by a metal catalyst.
DFT calculations provide detailed information about the electronic structure of a molecule, including the distribution of electron density and the nature of chemical bonds. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity.
The electronic properties of this compound are influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing fluoro and bromo groups. DFT calculations can quantify these effects by mapping the electrostatic potential surface and calculating atomic charges. This information is crucial for understanding the molecule's behavior in various chemical reactions.
Compound Information Table
| Compound Name |
| This compound |
| Triphenylphosphine |
| Potassium Carbonate |
| Cesium Carbonate |
| Potassium Phosphate |
Predicted 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| -CH₂OH | 4.6 - 4.8 |
| Ar-H | 7.0 - 7.3 |
| -OCH₃ | 3.8 - 4.0 |
| -OH | Variable (depends on solvent and concentration) |
| Note: These are predicted values and may vary from experimental data. |
Predicted 13C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -CH₂OH | 60 - 65 |
| C-Br | 110 - 115 |
| C-F | 155 - 160 (with C-F coupling) |
| C-OCH₃ | 150 - 155 |
| Ar-C | 115 - 140 |
| -OCH₃ | 55 - 60 |
| Note: These are predicted values and may vary from experimental data. |
Advanced Spectroscopic Characterization for Structural Elucidation of 4 Bromo 2 Methoxy 6 Fluorophenyl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the atomic-level structure of a molecule by observing the magnetic properties of atomic nuclei. For (4-Bromo-2-methoxy-6-fluorophenyl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its molecular framework.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In this compound, we would expect to see distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton.
The aromatic region (typically δ 6.5-8.5 ppm) would show signals for the two protons on the phenyl ring. orgchemboulder.comresearchgate.netlibretexts.org The exact chemical shifts and splitting patterns would be influenced by the electronic effects of the bromo, methoxy, and fluoro substituents. The methoxy group (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. beilstein-journals.org The benzylic methylene protons (-CH₂OH) would likely appear as a doublet due to coupling with the hydroxyl proton, though this signal can sometimes be a singlet if the hydroxyl proton exchange is rapid. The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic-H | 6.8 - 7.5 | Multiplet |
| Methylene (-CH₂OH) | ~4.6 | Doublet or Singlet |
| Methoxy (-OCH₃) | ~3.9 | Singlet |
| Hydroxyl (-OH) | Variable | Broad Singlet |
¹³C NMR for Carbon Skeleton Determination
The ¹³C NMR spectrum reveals the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The aromatic carbons typically resonate in the δ 110-160 ppm region. libretexts.orgbeilstein-journals.org The carbon attached to the bromine atom would be shifted to a lower field, while the carbons attached to the electron-donating methoxy and electron-withdrawing fluorine atoms would also exhibit characteristic shifts. The benzylic carbon of the methanol group (-CH₂OH) would be expected around δ 60-70 ppm, and the methoxy carbon (-OCH₃) would appear around δ 55-60 ppm. beilstein-journals.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-Br | ~115 |
| Aromatic C-F | ~160 (doublet due to C-F coupling) |
| Aromatic C-OCH₃ | ~158 |
| Other Aromatic C | 110 - 140 |
| Methylene (-CH₂OH) | ~65 |
| Methoxy (-OCH₃) | ~56 |
¹⁹F NMR for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. nih.govresearchgate.net For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The presence of ortho, meta, and para substituents will influence this shift. researchgate.net The coupling of the fluorine atom with adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can also be observed, providing further structural confirmation. nih.gov
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the connectivity between atoms. youtube.com
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the aromatic protons and between the methylene and hydroxyl protons of the methanol group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the methylene proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity across quaternary carbons and between different functional groups. For example, HMBC would show correlations from the methoxy protons to the aromatic carbon they are attached to.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be seen for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity (M⁺ and M⁺+2) corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). nih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Description | Predicted m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 220/222 |
| [M-H]⁺ | Loss of a hydrogen radical | 219/221 |
| [M-OH]⁺ | Loss of a hydroxyl radical | 203/205 |
| [M-H₂O]⁺ | Loss of water | 202/204 |
| [M-CH₂OH]⁺ | Loss of the hydroxymethyl group | 189/191 |
| [M-Br]⁺ | Loss of a bromine radical | 141 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. cdnsciencepub.comacs.orgtheaic.org
The IR spectrum of this compound would be expected to show the following characteristic absorption bands:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group of the alcohol. spectrabase.com
C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹. orgchemboulder.com
C-H Stretch (Aliphatic): Signals from the methoxy and methylene groups would appear just below 3000 cm⁻¹.
C=C Stretch (Aromatic): A series of sharp bands in the 1450-1600 cm⁻¹ region. orgchemboulder.com
C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region, corresponding to the C-O bonds of the alcohol and the methoxy ether.
C-Br Stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.
C-F Stretch: A strong absorption band in the 1000-1400 cm⁻¹ region.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol | O-H Stretch | 3200-3600 (broad) |
| Aromatic | C-H Stretch | 3000-3100 |
| Aliphatic | C-H Stretch | 2850-3000 |
| Aromatic | C=C Stretch | 1450-1600 |
| Alcohol/Ether | C-O Stretch | 1000-1300 |
| Fluoroaromatic | C-F Stretch | 1000-1400 |
| Bromoaromatic | C-Br Stretch | 500-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals. The benzene (B151609) chromophore itself typically displays three absorption bands: an intense E1 band around 184 nm, a moderate E2 band near 204 nm, and a much weaker, fine-structured B-band around 256 nm. spcmc.ac.in The presence of substituents on the benzene ring can significantly alter the energy of these transitions, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).
The electronic spectrum of this compound is primarily dictated by the substituted benzene ring, which acts as the principal chromophore. The substituents—bromo (-Br), methoxy (-OCH3), fluoro (-F), and hydroxymethyl (-CH2OH)—each contribute to the modification of the electronic properties of the benzene ring through inductive and resonance effects.
Substituents with non-bonding electrons, such as the methoxy and bromo groups, can extend the π system through resonance, which generally shifts the primary and secondary absorption bands to longer wavelengths (a bathochromic or red shift). spcmc.ac.in For example, the introduction of a methoxy group to the benzene ring to form anisole (B1667542) shifts the primary absorption band. researchgate.net Electron-donating groups, like the methoxy group, tend to increase both the wavelength and the intensity of the secondary absorption band. spcmc.ac.in Conversely, electron-withdrawing groups typically have a less pronounced effect on the position of the secondary band unless they are also chromophores. spcmc.ac.in
In the case of this compound, the methoxy group is a strong electron-donating group, while the fluorine and bromine atoms exert both an inductive electron-withdrawing effect and a resonance electron-donating effect. The hydroxymethyl group is generally considered a weak, primarily inductive electron-withdrawing group. The interplay of these electronic effects from the multiple substituents will determine the final position and intensity of the absorption bands. For para-disubstituted benzenes with both electron-donating and electron-withdrawing groups, the shift in the primary absorption band is often greater than the sum of the individual shifts. spcmc.ac.in
Table 1: UV-Vis Absorption Data for Related Aromatic Compounds
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| Benzene | 204, 254 | Various | researchgate.net |
| Anisole | 230 | Chloroform | researchgate.net |
| Phenol | 270 | Various | shimadzu.com |
| p-Nitrophenol | 318 | Various | shimadzu.com |
This table presents data for structurally related compounds to provide context for the expected electronic transitions of this compound.
X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial orientation of molecules within a crystal lattice. The solid-state structure and crystal packing of this compound would be governed by a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking.
The hydroxymethyl (-CH2OH) group is a key functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and an acceptor (at the oxygen atom). This would likely lead to the formation of intermolecular hydrogen bonds, which are a dominant force in the crystal packing of many phenylmethanol derivatives. For instance, triphenylmethanol (B194598) is known to form hydrogen-bonded tetramers in the crystalline state. researchgate.net
Furthermore, the presence of a fluorine atom introduces the possibility of C-H···F or O-H···F hydrogen bonds. While organic fluorine is generally considered a weak hydrogen bond acceptor, such interactions have been observed and are significant in crystal engineering. researchgate.netmdpi.com The propensity for fluorine to engage in hydrogen bonding can be influenced by the presence of stronger acceptors like oxygen within the same molecule. researchgate.net Studies on fluorinated alcohols have shown that intramolecular O-H···F hydrogen bonds can occur, influencing the molecular conformation. nih.govsouthampton.ac.uk
While a specific crystal structure for this compound has not been reported, analysis of related structures provides insight into its potential solid-state behavior. The interplay between strong O-H···O hydrogen bonds, weaker C-H···O/F/Br interactions, and π-π stacking would dictate the final crystal lattice. The crystallization of a compound in different crystal forms, known as polymorphism, is also a possibility, where each polymorph would exhibit a unique set of intermolecular interactions and packing arrangements. nih.gov
Table 2: Crystallographic Data for Structurally Related Compounds
| Compound | Crystal System | Space Group | Key Interactions | Reference |
|---|---|---|---|---|
| Triphenylmethanol | Trigonal | R3 | Hydrogen-bonded tetramers | researchgate.net |
| Ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate (Form I) | Triclinic | P-1 | N-H···O, C-H···O, π-π stacking | nih.gov |
| Ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate (Form II) | Monoclinic | P21/c | C-H···O, π-π stacking | nih.gov |
| 5-(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-ylmethanone | Monoclinic | P21/n | C-H···N, C-H···O, C-H···S, S···π, π-π stacking | nih.gov |
This table illustrates the types of crystal systems, space groups, and intermolecular interactions found in related organic molecules, providing a framework for understanding the potential solid-state structure of this compound.
Applications of 4 Bromo 2 Methoxy 6 Fluorophenyl Methanol As a Synthetic Intermediate
Precursor for the Synthesis of Novel Aromatic Scaffolds
There is a lack of published research specifically detailing the use of (4-Bromo-2-methoxy-6-fluorophenyl)methanol as a direct precursor for the synthesis of novel aromatic scaffolds. In theory, the bromo-substituted aromatic ring would be an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These reactions would allow for the introduction of new aryl, vinyl, or alkyl groups, thereby creating a diverse array of substituted aromatic structures. However, no specific examples utilizing this compound for this purpose have been documented in scientific literature.
Building Block for Complex Polycyclic Systems
Similarly, the application of this compound as a building block for the construction of complex polycyclic systems has not been reported. The presence of multiple functional groups could, in principle, be exploited for intramolecular cyclization reactions. For instance, after modification of the benzylic alcohol, the aryl bromide could participate in an intramolecular Heck or Sonogashira reaction to form a new fused ring system. The fluorine and methoxy (B1213986) groups would further influence the electronic properties and reactivity of the aromatic ring in such transformations. Nevertheless, no concrete synthetic routes employing this specific molecule to generate polycyclic systems have been described.
Role in the Divergent Synthesis of Functional Molecules
The concept of divergent synthesis involves using a common intermediate to generate a library of structurally diverse compounds. While this compound possesses the necessary functional handles to serve as such an intermediate, there is no available research demonstrating its use in this capacity. The orthogonal reactivity of the aryl bromide and the benzylic alcohol could theoretically be leveraged to introduce a variety of substituents in a stepwise manner, leading to a range of functionalized molecules. However, the scientific community has yet to publish any studies that explore this potential.
Strategies for Late-Stage Functionalization
Late-stage functionalization is a powerful strategy in medicinal chemistry for the rapid diversification of lead compounds. The term generally refers to the introduction of new functional groups into a complex molecule at a late stage of the synthesis. As this compound is a relatively simple building block itself, the concept of "late-stage functionalization" is not directly applicable in the conventional sense. Instead, one might consider the functionalization of more complex molecules that contain the (4-bromo-2-methoxy-6-fluorophenyl)methyl moiety. In such a hypothetical scenario, the bromine atom could be a site for late-stage cross-coupling, or the aromatic C-H bonds could be targets for directed functionalization. However, without documented examples of this compound being incorporated into larger, bioactive molecules, any discussion of late-stage functionalization strategies remains purely speculative.
Future Research Directions and Outlook
Exploration of Novel Reaction Pathways for the Compound
The functional group handles present in (4-Bromo-2-methoxy-6-fluorophenyl)methanol, namely the aryl bromide, the methoxy (B1213986) group, the fluorine atom, and the benzylic alcohol, offer a rich playground for chemical transformations. Future research will undoubtedly focus on leveraging these functionalities to create a diverse library of derivatives with unique properties.
A primary area of exploration will be the application of modern cross-coupling reactions to the aryl bromide moiety. While traditional methods are effective, the development of novel catalytic systems that offer higher yields, broader substrate scope, and milder reaction conditions is a continuous pursuit. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are expected to be instrumental. Research into using more sustainable and earth-abundant metal catalysts, such as copper, iron, and nickel, is also a promising avenue.
Another exciting frontier is the direct functionalization of the C-H bonds of the aromatic ring. This approach, which avoids the need for pre-functionalized starting materials, is a highly atom-economical and efficient strategy for creating new carbon-carbon and carbon-heteroatom bonds. The development of regioselective C-H activation methods will be crucial for selectively modifying the aromatic core of this compound.
The benzylic alcohol group also presents opportunities for novel transformations. Beyond simple oxidation or etherification, research into enantioselective catalysis to introduce chirality at the benzylic position could open doors to new classes of biologically active molecules.
| Reaction Type | Catalyst/Reagent | Potential Product | Significance |
| Suzuki-Miyaura Coupling | Pd(OAc)2, SPhos | Arylated phenylmethanol derivative | Formation of biaryl structures |
| Heck Coupling | PdCl2(PPh3)2 | Alkenylated phenylmethanol derivative | Introduction of unsaturated moieties |
| C-H Arylation | [RhCp*Cl2]2 | Directly arylated phenylmethanol | Atom-economical C-C bond formation |
| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN | Chiral this compound | Access to enantiopure compounds |
Development of Greener Synthetic Methodologies
The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. Future research on the synthesis of this compound and its derivatives will be heavily influenced by the principles of green chemistry. This involves a holistic approach to minimizing the environmental impact of chemical processes, from the choice of starting materials to the final product isolation.
A key focus will be the replacement of hazardous and volatile organic solvents with greener alternatives. Water, supercritical fluids (like CO2), and bio-based solvents are attractive options that can significantly reduce the environmental footprint of a synthesis. The development of catalytic systems that are efficient in these green solvents will be a critical area of research.
Energy efficiency is another important aspect of greener synthesis. The use of alternative energy sources, such as microwave irradiation and ultrasound, can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.
Furthermore, the principles of atom economy will guide the development of new synthetic routes. Reactions that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. This can be achieved through the design of catalytic cycles that minimize the formation of byproducts.
| Green Chemistry Principle | Application to Synthesis | Potential Benefit |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass | Reduced reliance on fossil fuels |
| Alternative Solvents | Utilizing water or supercritical CO2 | Decreased VOC emissions and solvent waste |
| Energy Efficiency | Employing microwave or ultrasonic irradiation | Faster reactions and lower energy consumption |
| Atom Economy | Designing catalytic C-H functionalization pathways | Minimized waste generation |
Integration into Flow Chemistry and Automation Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, enhanced reaction control, and facile scalability. The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a logical and promising future direction.
Flow reactors, with their high surface-area-to-volume ratios, allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved selectivity, and the suppression of unwanted side reactions. For exothermic reactions, the efficient heat dissipation in flow reactors significantly enhances safety.
Furthermore, flow chemistry is ideally suited for automation. Automated platforms can perform multi-step syntheses, purifications, and analyses in a continuous and unattended manner. This not only increases productivity but also allows for the rapid screening of reaction conditions and the generation of large compound libraries for drug discovery and other applications. The in-line monitoring of reactions using techniques like spectroscopy can provide real-time data for process optimization.
| Flow Chemistry Parameter | Advantage in Synthesis | Example Application |
| Precise Temperature Control | Improved selectivity and reduced byproducts | Selective ortho-lithiation followed by quenching |
| Enhanced Mixing | Increased reaction rates | Biphasic reactions with phase-transfer catalysts |
| Safe Handling of Hazardous Reagents | In-situ generation and immediate consumption | Use of diazomethane for esterification |
| Automated Library Synthesis | Rapid generation of diverse derivatives | High-throughput screening for biological activity |
Advanced Computational Modeling for Predictive Synthesis
In recent years, computational chemistry has emerged as a powerful tool for understanding and predicting chemical reactivity. The application of advanced computational modeling to the synthesis of this compound can accelerate the discovery of new reactions and optimize existing processes.
Density functional theory (DFT) calculations can be used to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and rationalize the observed regioselectivity and stereoselectivity of reactions. This fundamental understanding can guide the rational design of new catalysts and reaction conditions.
Machine learning and artificial intelligence are also poised to revolutionize synthetic chemistry. By training algorithms on large datasets of known reactions, it is possible to develop models that can predict the outcome of new reactions with a high degree of accuracy. These predictive models can be used to screen for promising reaction conditions, identify potential side reactions, and even propose novel synthetic routes. The integration of these computational tools into automated synthesis platforms will create a closed-loop system for accelerated discovery and optimization.
| Computational Method | Application in Synthesis | Predicted Outcome |
| Density Functional Theory (DFT) | Modeling transition states of a cross-coupling reaction | Activation energies and reaction kinetics |
| Molecular Dynamics (MD) | Simulating solvent effects on a reaction | Free energy profiles and reaction pathways |
| Machine Learning (ML) | Predicting the regioselectivity of an electrophilic aromatic substitution | Major and minor product distribution |
| Retrosynthesis Software | Proposing novel synthetic routes to a complex derivative | A list of potential starting materials and reaction steps |
Q & A
Q. How can hydrogen-bonding patterns in the solid state inform solvent selection for recrystallization?
- Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., R₂²(8) chains). Polar solvents (e.g., ethanol) disrupt strong O-H···O bonds, favoring solubility, while nonpolar solvents (e.g., toluene) promote crystal growth .
- Experimental Design : Screen solvents using a fractional factorial design (e.g., varying polarity, dielectric constant) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
